![molecular formula C9H8N2O B11808853 (3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile](/img/structure/B11808853.png)
(3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile is a chemical compound with the molecular formula C11H10N2O. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, solvents, and bases to facilitate the reactions. For instance, palladium-catalyzed reactions and Ullmann C–O coupling reactions are commonly employed in the synthesis of benzofuran derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce primary amines.
Applications De Recherche Scientifique
(3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: A parent compound with a similar structure but lacking the amino and nitrile groups.
3-Aminobenzofuran: Similar to (3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile but without the nitrile group.
2,3-Dihydrobenzofuran: Lacks the amino and nitrile groups but shares the core benzofuran structure.
Uniqueness
This compound is unique due to the presence of both the amino and nitrile groups, which confer specific chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C9H8N2O |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(3S)-3-amino-2,3-dihydro-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c10-4-6-1-2-9-7(3-6)8(11)5-12-9/h1-3,8H,5,11H2/t8-/m1/s1 |
Clé InChI |
RBWIZBOZDIIYFW-MRVPVSSYSA-N |
SMILES isomérique |
C1[C@H](C2=C(O1)C=CC(=C2)C#N)N |
SMILES canonique |
C1C(C2=C(O1)C=CC(=C2)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




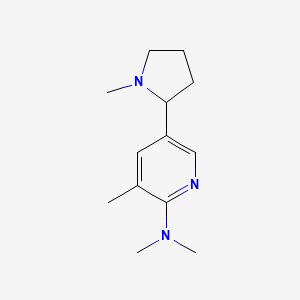
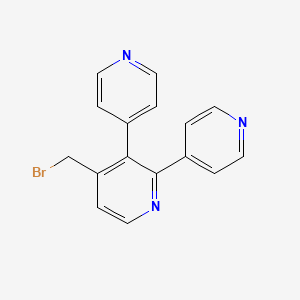


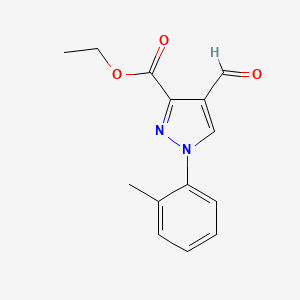
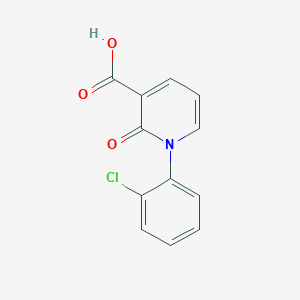

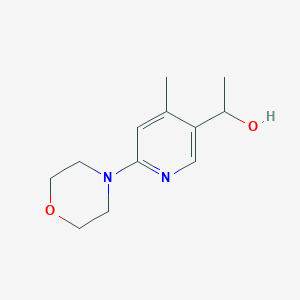

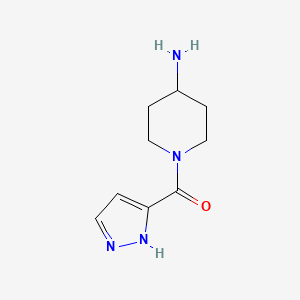
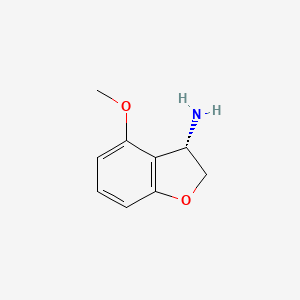
![4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11808860.png)
